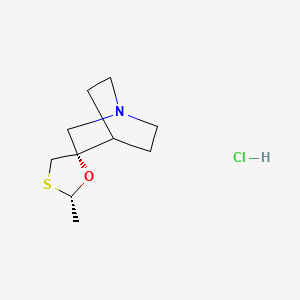

Cevimeline hydrochloride anhydrous

Description

Historical Context of Cholinergic Agonist Development for Therapeutic Applications

The journey of cholinergic agonists in medicine is rooted in the early 20th-century discovery and understanding of acetylcholine (B1216132). britannica.com English chemist Arthur James Ewins first isolated naturally occurring acetylcholine in 1913, and its physiological actions were described by Sir Henry Dale in 1914. britannica.com The pivotal work of German physiologist Otto Loewi around 1921 established acetylcholine's role as a neurotransmitter. britannica.com

This foundational knowledge paved the way for the development of drugs that could mimic or enhance the effects of acetylcholine. Early therapeutic applications of cholinergic agents were broad, though often accompanied by significant side effects due to their non-specific actions. britannica.com The development of more selective agonists, like pilocarpine, offered more targeted therapeutic benefits, such as in the treatment of glaucoma. britannica.com The "cholinergic hypothesis" of Alzheimer's disease, which posits that a reduction in acetylcholine synthesis contributes to the cognitive decline seen in the disease, further spurred research into cholinergic agents. wikipedia.orgresearchgate.net This led to the development of acetylcholinesterase inhibitors, which are still a mainstay in Alzheimer's treatment. wikipedia.orgresearchgate.net The development of cevimeline (B1668456) represents a more recent advancement, aiming for greater receptor selectivity to maximize therapeutic effects while minimizing unwanted side effects. psychiatryonline.org

Overview of Muscarinic Receptor Modulation in Exocrine Glandular Function

Cevimeline hydrochloride exerts its effects by binding to and activating muscarinic acetylcholine receptors. nih.govfda.gov These receptors are a class of G protein-coupled receptors that are crucial components of the parasympathetic nervous system, which governs the body's "rest and digest" functions. fiveable.mecdc.gov

There are five subtypes of muscarinic receptors (M1-M5), and cevimeline shows a particular affinity for the M1 and M3 subtypes. wikipedia.orgdrugbank.comnih.govnih.gov The M3 receptors are prominently found in exocrine glands, such as the salivary and lacrimal glands. wikipedia.orgwalshmedicalmedia.comjneurosci.org

The activation of M3 receptors by an agonist like cevimeline initiates a signaling cascade within the glandular cells. patsnap.comwikipedia.org This process involves the upregulation of phospholipase C, leading to an increase in intracellular inositol (B14025) trisphosphate and calcium. patsnap.comwikipedia.org This rise in intracellular calcium is a key trigger for the secretion of saliva and tears. walshmedicalmedia.com Therefore, by modulating these specific receptors, cevimeline directly stimulates the function of exocrine glands.

Current Research Paradigms and Unmet Needs in Cevimeline Hydrochloride Investigations

Current research on cevimeline hydrochloride continues to explore its therapeutic potential and refine its application. A significant focus remains on its efficacy in treating xerostomia in Sjögren's syndrome, with meta-analyses of clinical trials confirming its ability to significantly improve salivary flow and reduce symptoms of dry mouth. sjogrenssyndromenews.compatsnap.com Studies have also investigated its effectiveness in treating dry eye, with results indicating an increase in tear volume. researchgate.net

However, several unmet needs and areas for future research persist. While effective for many, the efficacy of cevimeline can vary among individuals, and there is a need for better predictive markers to identify patients who are most likely to respond. sjogrenssyndromenews.combmj.com Research into the optimal use of cevimeline for post-radiation xerostomia has yielded mixed results, highlighting the need for further investigation in this patient population. researchgate.net

Furthermore, the therapeutic potential of cevimeline beyond sicca symptoms is an area of active interest. Given the role of muscarinic receptors in cognition, there is ongoing research into the potential of cevimeline to address cognitive deficits in conditions like Alzheimer's disease. psychiatryonline.orgnih.gov Studies in animal models have shown promise, but more extensive clinical trials in human subjects are needed. nih.gov For juvenile Sjögren's syndrome, there is a significant lack of data on the safety and efficacy of cevimeline, representing a critical unmet need. ucl.ac.uktouchimmunology.com The development of validated outcome measures for clinical trials in Sjögren's syndrome is also crucial to better assess treatment efficacy from the patient's perspective. bmj.com

Properties

Key on ui mechanism of action |

Cevimeline hydrochloride, a quinuclidine derivative of acetycholine, is a cholinergic agonist that bind to muscarinic receptors. In sufficient dosages, muscarinic agonists may cause increased exocrine (eg sweat, salivary) gland secretion and increased GI and urinary tract smooth muscle tone. Cevimeline exhibits a higher affinity for muscarinic receptors on lacrimal and salivary gland epithelium than for those on cardiac tissues. Cevimeline is structurally unrelated to other currently available drugs but is pharmacologically similar to pilocarpine, another oral cholinergic agonist that exerts predominantly muscarinic action. Both drug stimulate residual salivary gland tissues that are still functioning despite damage. |

|---|---|

CAS No. |

107220-28-0 |

Molecular Formula |

C10H18ClNOS |

Molecular Weight |

235.77 g/mol |

IUPAC Name |

(2S,5S)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane];hydrochloride |

InChI |

InChI=1S/C10H17NOS.ClH/c1-8-12-10(7-13-8)6-11-4-2-9(10)3-5-11;/h8-9H,2-7H2,1H3;1H/t8-,10-;/m0./s1 |

InChI Key |

SURWTGAXEIEOGY-GNAZCLTHSA-N |

Isomeric SMILES |

C[C@@H]1O[C@]2(CN3CCC2CC3)CS1.Cl |

Canonical SMILES |

CC1OC2(CN3CCC2CC3)CS1.Cl |

Appearance |

Solid powder |

Other CAS No. |

107233-08-9 |

Pictograms |

Acute Toxic |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

In water, 4.1X10+4 mg/L at 25 °C /Estimated/ |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2-methyspiro(1,3-oxathiolane-5,3)quinuclidine AF 102B AF 102B, (cis-(+))-isomer AF 102B, (trans)-isomer AF-102B AF102B cevimeline cevimeline hydrochloride Evoxac FKS 508 FKS-508 SNI 2011 SNI-2011 |

Origin of Product |

United States |

Cellular and Molecular Signaling Cascades Elicited by Cevimeline Hydrochloride

G-Protein Coupled Receptor (GPCR) Activation Mechanisms

Cevimeline (B1668456) functions as a direct-acting muscarinic receptor agonist, binding primarily to M1 and M3 subtypes of muscarinic acetylcholine (B1216132) receptors. drugbank.comnih.gov These receptors are members of the G-protein coupled receptor (GPCR) superfamily, which are integral membrane proteins characterized by seven transmembrane domains. mdpi.comnih.gov The primary mechanism of action for cevimeline involves binding to these M3 receptors located on exocrine gland cells, such as salivary glands. patsnap.com

The binding of cevimeline to the receptor induces a conformational change in the receptor protein. This change facilitates the activation of an associated heterotrimeric G-protein on the intracellular side of the plasma membrane. patsnap.com Specifically, for M1 and M3 receptors, the Gq/11 family of G-proteins is typically involved. Upon activation, the G-protein releases its bound guanosine (B1672433) diphosphate (B83284) (GDP) and binds guanosine triphosphate (GTP), causing the dissociation of its α-subunit (Gαq) from the βγ-subunits. The now-activated Gαq subunit proceeds to interact with and activate downstream effector enzymes. patsnap.com

Research has quantified the selectivity of cevimeline for different muscarinic receptor subtypes, confirming its potency as an M1 and M3 agonist. nih.gov

Table 1: Cevimeline Potency at Muscarinic Receptor Subtypes

| Receptor Subtype | EC₅₀ Value (μM) | Relative Selectivity vs. M1 |

| M1 | 0.023 | 1.0 |

| M2 | 1.04 | 45.2 |

| M3 | 0.048 | 2.1 |

| M4 | 1.31 | 57.0 |

| M5 | 0.063 | 2.7 |

| This table summarizes the half-maximal effective concentration (EC₅₀) values for cevimeline at the five human muscarinic receptor subtypes. Lower values indicate higher potency. Data sourced from Heinrich et al. nih.gov |

Intracellular Second Messenger Systems Engagement

The activation of the Gq protein by the cevimeline-receptor complex initiates the production of intracellular second messengers, which are small molecules that propagate and amplify the initial signal within the cell. wikipedia.orgderangedphysiology.com This signal transduction cascade is a hallmark of M1 and M3 muscarinic receptor activation. nih.gov

The dissociated and activated Gαq subunit directly stimulates the effector enzyme phospholipase C (PLC). patsnap.comnih.gov PLC is a crucial enzyme in cellular signaling that catalyzes the hydrolysis of a specific membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP₂). nih.govmdpi.com This enzymatic cleavage results in the generation of two distinct second messenger molecules: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). patsnap.comnih.govnih.gov IP₃ is a water-soluble molecule that diffuses from the plasma membrane into the cytosol, where it acts on specific intracellular receptors to continue the signaling cascade. nih.gov

Concurrent with IP₃ generation, the cleavage of PIP₂ by PLC also produces diacylglycerol (DAG), a lipophilic molecule that remains embedded in the plasma membrane. patsnap.comnih.gov DAG functions as a critical second messenger by recruiting and activating members of the Protein Kinase C (PKC) family of enzymes. nih.govnih.gov Conventional PKC isoforms are activated by the coordinated binding of DAG and calcium ions. mdpi.comreactome.org Once activated at the membrane, PKC phosphorylates a wide array of target proteins and enzymes on serine and threonine residues, thereby modulating their activity and leading to various cellular responses. mdpi.com

The IP₃ generated by PLC activity diffuses through the cytoplasm and binds to specific IP₃ receptors, which are ligand-gated calcium channels located on the membrane of the endoplasmic reticulum (ER). patsnap.comnih.govnih.gov The binding of IP₃ opens these channels, permitting the rapid release of stored calcium ions (Ca²⁺) from the ER into the cytosol. patsnap.comnih.gov This event causes a significant and transient increase in the intracellular calcium concentration. patsnap.com This rise in cytosolic Ca²⁺ is a pivotal signal that triggers numerous cellular processes, including the fusion of secretory vesicles with the plasma membrane, which is essential for the secretion of saliva from glandular cells. patsnap.comnih.gov The modulation of intracellular calcium levels is a central component of cevimeline's mechanism of action. patsnap.comfrontiersin.org

Downstream Signaling Pathway Activation and Gene Expression Modulation

The signaling initiated by cevimeline does not terminate with second messenger production and calcium release. These initial events trigger further downstream pathways that can ultimately influence protein function and gene expression, leading to longer-term cellular changes. nih.govmoleculardevices.com

The activation of GPCRs, particularly those coupled to PLC and PKC, is known to engage the Mitogen-Activated Protein Kinase (MAPK) signaling cascades. nih.govnih.gov The MAPK pathways, including the Extracellular signal-Regulated Kinase (ERK) pathway, are crucial for regulating cellular processes like proliferation, differentiation, and survival. frontiersin.orgmedchemexpress.com Both elevated intracellular calcium and the activation of PKC can serve as upstream signals that initiate the MAPK/ERK cascade. nih.gov This typically involves a three-tiered kinase module: a MAPKKK (like Raf), a MAPKK (like MEK), and a MAPK (like ERK). nih.govmedchemexpress.com Once activated via phosphorylation, ERK can translocate to the nucleus and phosphorylate transcription factors, thereby modulating the expression of specific genes. nih.gov While this is a well-established consequence of M1/M3 receptor activation, the specific gene targets modulated by cevimeline via this pathway require further detailed investigation.

Regulation of Amyloid Precursor Protein (APP) Processing (e.g., α-secretase pathway)

Cevimeline hydrochloride influences the processing of Amyloid Precursor Protein (APP) by promoting the non-amyloidogenic pathway. This action is primarily mediated through its agonist activity at M1 muscarinic acetylcholine receptors (mAChRs). nih.gov The processing of APP can occur via two main pathways: the amyloidogenic pathway, which leads to the production of amyloid-beta (Aβ) peptides that form plaques characteristic of Alzheimer's disease, and the non-amyloidogenic pathway, which precludes Aβ formation. nih.govmdpi.com

Cevimeline's therapeutic potential in this context stems from its ability to steer APP processing toward the beneficial non-amyloidogenic route. The signaling cascade is initiated when cevimeline binds to and activates M1 receptors. nih.gov This activation stimulates a Gq/11 protein, which in turn activates the enzyme Phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol triphosphate (IP3) and diacylglycerol (DAG).

DAG proceeds to activate Protein Kinase C (PKC). nih.gov The activation of PKC is a critical step, as it upregulates the activity of α-secretase. nih.gov This enzyme cleaves APP within the Aβ domain, a process that has two significant consequences:

It produces a large, soluble N-terminal fragment known as soluble APPα (sAPPα). nih.gov

It prevents the formation of the intact Aβ peptide, as the cleavage site is located within the Aβ sequence. nih.gov

The resulting sAPPα fragment is considered neuroprotective and memory-enhancing. By increasing the activity of α-secretase, cevimeline not only promotes the generation of this beneficial fragment but also competitively inhibits the amyloidogenic pathway, thereby reducing the production of neurotoxic Aβ peptides. nih.gov In vitro experiments have demonstrated that cevimeline increases the secretion of sAPPα and decreases Aβ levels. nih.gov

| Study Type | Key Finding | Mechanism | Outcome |

|---|---|---|---|

| In Vitro Cell Culture Studies | Cevimeline increased the levels of soluble APPα (sAPPα). nih.gov | Activation of M1 muscarinic receptors, leading to a PKC-mediated increase in α-secretase activity. nih.gov | Promotion of the non-amyloidogenic pathway. nih.gov |

| In Vitro Cell Culture Studies | Cevimeline decreased the levels of amyloid-beta (Aβ) peptides. nih.gov | Enhanced α-secretase cleavage of APP prevents the substrate from entering the amyloidogenic pathway. nih.gov | Reduction in the primary component of amyloid plaques. |

Vesicle Trafficking and Exocytosis Induction in Secretory Cells

Cevimeline hydrochloride is a potent secretagogue, inducing fluid secretion from exocrine glands such as the salivary and lacrimal glands. nih.govnih.gov This function is executed through its agonist activity on M3 muscarinic acetylcholine receptors, which are abundantly expressed on the surface of secretory acinar cells. nih.govnih.govpatsnap.com The activation of these receptors initiates a well-defined signaling cascade that culminates in the fusion of secretory vesicles with the plasma membrane, a process known as exocytosis. patsnap.comnih.gov

The process begins when cevimeline binds to the M3 receptor, a G-protein coupled receptor (GPCR). This binding event activates an associated G-protein, which subsequently activates Phospholipase C (PLC). patsnap.com As in the M1 pathway, activated PLC cleaves the membrane phospholipid PIP2 to generate inositol triphosphate (IP3) and diacylglycerol (DAG). patsnap.com

In secretory cells, IP3 is the crucial second messenger for inducing secretion. patsnap.com It diffuses through the cytoplasm and binds to IP3 receptors located on the membrane of the endoplasmic reticulum (ER), which serves as the cell's primary intracellular calcium (Ca2+) store. This binding opens the channels, causing a rapid and significant release of Ca2+ from the ER into the cytoplasm, thereby increasing the intracellular Ca2+ concentration ([Ca2+]i). patsnap.comphysiology.org

This elevation in [Ca2+]i is the direct trigger for exocytosis. nih.govnih.gov Calcium ions act as a key signaling molecule, facilitating the multiple steps required for secretion:

Vesicle Trafficking: The transport of pre-packaged secretory vesicles from the trans-Golgi network towards the apical plasma membrane. nih.gov

Docking and Priming: The process by which the secretory vesicles align and establish contact with the plasma membrane, preparing them for fusion. nih.gov

Fusion: The merging of the vesicle membrane with the plasma membrane, which creates a pore that allows the contents of the vesicle (e.g., saliva proteins, mucins, and fluid) to be released into the extracellular space. nih.gov

By stimulating this Ca2+-dependent process, cevimeline effectively increases the rate of exocytosis, leading to enhanced secretion of saliva and tears. nih.govpatsnap.com

| Step | Key Molecules/Organelles Involved | Function |

|---|---|---|

| 1. Receptor Binding | Cevimeline, M3 Muscarinic Receptor | Cevimeline acts as an agonist, activating the M3 receptor on secretory cells. nih.govpatsnap.com |

| 2. Signal Transduction | G-protein, Phospholipase C (PLC) | The activated receptor stimulates PLC via a G-protein. patsnap.com |

| 3. Second Messenger Generation | PIP2, Inositol Trisphosphate (IP3) | PLC cleaves PIP2 to produce IP3. patsnap.com |

| 4. Calcium Release | Endoplasmic Reticulum, IP3 Receptors, Calcium (Ca2+) | IP3 binds to receptors on the ER, triggering the release of stored Ca2+ into the cytoplasm. patsnap.comphysiology.org |

| 5. Exocytosis | Secretory Vesicles, Plasma Membrane | Elevated intracellular Ca2+ levels drive the trafficking, docking, and fusion of secretory vesicles with the cell membrane, releasing their contents. nih.govnih.gov |

Preclinical Research and Experimental Models of Cevimeline Hydrochloride Activity

In Vitro Pharmacological Investigations

In vitro studies have been instrumental in characterizing the direct effects of cevimeline (B1668456) on cellular and tissue functions, providing a foundational understanding of its mechanism of action.

Cevimeline's efficacy in stimulating salivary secretion is a cornerstone of its therapeutic application. In vitro studies using isolated parotid gland cells have demonstrated that cevimeline acts as a potent muscarinic agonist. Specifically, it shows a strong affinity for M1 and M3 muscarinic acetylcholine (B1216132) receptors, which are prevalent in exocrine glands. nih.govnih.gov The activation of these receptors on parotid acinar cells initiates a signaling cascade that leads to increased intracellular calcium concentration, a key trigger for fluid and protein secretion. In comparative studies, cevimeline has been shown to induce a secretory response in a manner similar to other cholinergic agonists like pilocarpine. drugbank.com

| Muscarinic Receptor Subtype | EC₅₀ (μM) |

|---|---|

| M1 | 0.023 |

| M2 | 1.04 |

| M3 | 0.048 |

| M4 | 1.31 |

| M5 | 0.063 |

As a muscarinic agonist, cevimeline's effects extend to smooth muscle tissues. The activation of M3 muscarinic receptors, which are abundant on smooth muscle cells, generally results in muscle contraction. drugbank.comnih.gov Preclinical pharmacological profiles indicate that cevimeline can increase the tone of smooth muscle in the gastrointestinal and urinary tracts. nih.govdrugbank.comdrugcentral.org This action is a direct consequence of its binding to and activation of M3 receptors, leading to intracellular signaling events that promote muscle contraction. While the general effect is established, detailed in vitro assays specifically quantifying the contractility and relaxation parameters of various smooth muscle preparations in response to cevimeline are not extensively detailed in the provided search results. However, its known mechanism of action strongly supports a contractile effect on these tissues.

In Vivo Animal Models of Glandular Dysfunction

Animal models have been crucial in evaluating the systemic effects of cevimeline and its therapeutic potential in conditions characterized by glandular hypofunction.

Cevimeline has demonstrated significant efficacy in various animal models of xerostomia (dry mouth). In murine models of Sjögren's syndrome, an autoimmune disease that attacks the salivary and lacrimal glands, cevimeline administration has been shown to dose-dependently increase salivation. Similarly, in rats with radiation-induced xerostomia, a common side effect of head and neck cancer radiotherapy, cevimeline effectively stimulated salivary flow. In some preclinical studies, the sialogogic (saliva-producing) effect of cevimeline was observed to last nearly twice as long as that of pilocarpine.

| Animal Model | Key Findings | Reference |

|---|---|---|

| Murine Sjögren's Syndrome Model | Dose-dependent increase in salivation. | drugbank.com |

| Radiation-Induced Xerostomia in Rats | Effectively stimulated salivary flow. | drugbank.com |

| Dog Model | Sialogogic effect lasted nearly twice as long as pilocarpine. | drugbank.com |

The therapeutic potential of cevimeline extends to the treatment of xerophthalmia (dry eyes). In a murine model of dry eye, topical administration of cevimeline was found to increase tear production. Furthermore, it led to improvements in corneal smoothness and reduced corneal epithelial damage. The study also noted a recovery in the number of conjunctival goblet cells and mucin density, which are essential for maintaining a healthy ocular surface. Notably, cevimeline demonstrated an anti-inflammatory effect by suppressing the expression of inflammatory factors in the lacrimal gland.

Neuropharmacological Efficacy in Cognitive and Neurodegenerative Models

Beyond its effects on glandular secretion, cevimeline has been investigated for its neuropharmacological properties, particularly in the context of cognitive function and neurodegenerative diseases. As a potent M1 muscarinic receptor agonist, cevimeline has shown promise in preclinical models of cognitive impairment. nih.gov Studies in animal models have indicated that cevimeline can improve experimentally induced cognitive deficits. nih.gov Furthermore, preclinical research suggests that cevimeline may positively influence the underlying pathology of Alzheimer's disease by affecting tau pathology and reducing the levels of amyloid-β (Aβ) peptide. nih.gov These findings highlight the potential of cevimeline as a cognitive enhancer.

Attenuation of Experimentally Induced Cognitive Deficits

Cevimeline has demonstrated positive outcomes in a range of animal models designed to simulate cognitive impairment. nih.gov In models of experimental amnesia induced by anticholinergic agents, cevimeline was found to ameliorate memory deficits in rats, suggesting it can compensate for central cholinergic defects. nih.gov

Further studies have explored its efficacy in various cognitive tasks. For instance, a single administration of cevimeline reduced the number of incorrect choices made by rats in a radial-arm maze task. nih.gov In rats treated with a cholinotoxin to induce cognitive impairment, a single dose of cevimeline successfully reversed deficits in a step-through passive avoidance task. nih.gov Repetitive administration in the same model also improved working memory deficits as measured by the Morris water maze test. nih.gov Similarly, perorally administered cevimeline improved scopolamine-induced memory deficits in mice performing a passive avoidance task. nih.gov

| Animal Model | Inducing Agent | Cognitive Task | Observed Effect of Cevimeline |

|---|---|---|---|

| Rats | Anticholinergic Agents | Passive Avoidance Task | Amelioration of memory deficits |

| Rats | Cholinotoxin | Step-through Passive Avoidance | Reversal of cognitive impairments |

| Rats | Cholinotoxin | Morris Water Maze | Improvement in working memory deficits (repetitive administration) |

| Rats | N/A | Radial-arm Maze | Reduction of incorrect choices |

| Mice | Scopolamine | Passive Avoidance Task | Improvement of memory deficits |

Impact on Amyloid-Beta (Aβ) Peptide Levels in Cerebrospinal Fluid

Preclinical research indicates that cevimeline can influence the processing of amyloid precursor protein (APP), which is central to the pathology of Alzheimer's disease. In experimental settings, cevimeline has been shown to increase the formation of the soluble, non-amyloidogenic form of APP (αAPPs) and consequently decrease the levels of pathogenic amyloid-β (Aβ) peptides. nih.gov This suggests a potential role for cevimeline in modifying a key aspect of Alzheimer's disease neuropathology. nih.govresearchgate.net

Modulation of Tau Pathology in Neuropathological Models

In addition to its effects on amyloid-beta, cevimeline has been shown to positively influence tau pathology in preclinical models. nih.govresearchgate.net In vitro experiments have demonstrated that cevimeline can decrease the hyperphosphorylation of tau protein. nih.gov Tau hyperphosphorylation is a critical step leading to the formation of neurofibrillary tangles, another primary hallmark of Alzheimer's disease. A screening study of a compound library in a primary neuron model of tau pathology identified cevimeline as an inhibitor of neuronal tau inclusions. nih.gov This suggests that cevimeline may interfere with the cascade of events that leads to this form of neurodegeneration.

Role in Cholinergic System Restoration and Memory Improvement

Cevimeline functions as a muscarinic acetylcholine receptor (mAChR) agonist, with a particular affinity for M1 and M3 receptors, which are abundant in the central nervous system and are critically involved in cognitive processes. nih.govnih.gov By stimulating these receptors, cevimeline mimics the action of acetylcholine, a neurotransmitter that is depleted in conditions like Alzheimer's disease. This agonistic activity helps to restore cholinergic neurotransmission. Preclinical studies have shown that intravenously administered cevimeline induces slow rhythmical hippocampal activity, which is associated with cholinergic modulation and memory processes. nih.gov This restoration of cholinergic function is believed to be the primary mechanism by which cevimeline improves memory deficits in various animal models. nih.gov

Investigations into Non-Traditional Therapeutic Areas

Research has extended into non-traditional applications for cevimeline, particularly in mitigating the side effects of other medications and understanding its broader impact on the nervous system.

Prevention of Metabolic Side Effects in Antipsychotic-Induced Models

Certain antipsychotic drugs, such as olanzapine (B1677200), are associated with significant metabolic side effects, including weight gain and dyslipidemia. nih.gov The antagonistic effect of these drugs on muscarinic M3 receptors is considered a major contributor to these adverse effects. nih.gov Preclinical studies have investigated whether co-treatment with cevimeline, an M3 receptor agonist, could prevent these metabolic disturbances.

In a female rat model, olanzapine treatment led to significant increases in body weight, food intake, white fat mass, and plasma triglyceride levels. nih.gov Co-treatment with cevimeline was shown to reverse these effects in a dosage-dependent manner. nih.govresearchgate.net Specifically, cevimeline co-treatment attenuated olanzapine-induced dyslipidemia by modulating the hepatic M3R-AMPKα downstream pathway. researchgate.netnih.gov It also improved impaired glucose metabolism and insulin (B600854) resistance by influencing the AKT-GSK3β signaling pathway. researchgate.net These findings suggest that cevimeline could be a potential adjunctive therapy to control the metabolic side effects of certain antipsychotic medications. nih.govresearchgate.net

| Metabolic Parameter | Effect of Olanzapine Only | Effect of Olanzapine + Cevimeline Co-treatment |

|---|---|---|

| Body Weight Gain | Significantly elevated | Partly reversed/attenuated |

| Food Intake | Significantly elevated | Partly reversed |

| Total White Fat Mass | Significantly elevated | Partly reversed |

| Plasma Triglyceride Levels | Significantly elevated | Decreased |

| Plasma Glucose Levels | Elevated | Decreased |

| Hepatic M3R Expression | Upregulation | Attenuated upregulation |

| Hepatic AMPKα Expression | Downregulation | Improved downregulation |

Effects on Somatic Nervous System and Autonomic Nervous System Components

Cevimeline's effects on the autonomic nervous system have been investigated at the cellular level. The superior salivatory nucleus (SSN) contains parasympathetic preganglionic neurons that innervate salivary glands. nih.gov Since cevimeline can cross the blood-brain barrier, its direct effects on these central neurons were examined. nih.gov

In rat brainstem slices, the majority of SSN neurons exhibited excitatory responses to the application of cevimeline. nih.gov This was observed as inward currents in voltage-clamp recordings and membrane depolarization in current-clamp recordings. nih.gov Further investigation using mAChR antagonists revealed that these excitatory effects were mediated primarily by M1 and M3 muscarinic receptors. nih.gov This demonstrates that cevimeline's sialogogic (saliva-producing) effect is not only due to direct stimulation of salivary glands but also involves the excitation of central parasympathetic pathways.

Clinical Research Methodologies and Efficacy Outcomes for Cevimeline Hydrochloride

Randomized Controlled Trials (RCTs) in Sjögren's Syndrome

Randomized controlled trials have been fundamental in establishing the clinical utility of cevimeline (B1668456) hydrochloride for patients with Sjögren's syndrome, a systemic autoimmune disease that often leads to severe dry mouth (xerostomia) and dry eyes (keratoconjunctivitis sicca). nih.govnih.gov

Objective measurements of salivary flow are a primary endpoint in clinical trials for xerostomia. Studies have consistently demonstrated that cevimeline hydrochloride significantly increases saliva production compared to placebo. nih.govsjogrenssyndromenews.com A meta-analysis incorporating three randomized clinical trials with a total of 302 patients found that cevimeline significantly improves salivary flow secretion rates. researchgate.netnih.gov In one double-blind, randomized, placebo-controlled study, patients receiving cevimeline showed statistically significant increases in salivary flow. nih.gov Another 6-week RCT also reported that patients in both the 30 mg and 60 mg cevimeline groups had significant improvements in objectively measured salivary flow compared with the placebo group. nih.gov However, not all studies have reported this outcome; a trial in southern Chinese patients noted improvements in subjective symptoms but no significant increase in salivary flow rates. nih.gov

The efficacy of cevimeline hydrochloride in alleviating the dry eye symptoms of Sjögren's syndrome has been assessed by measuring lacrimal gland function, often using the Schirmer's test, which measures tear production. nih.govmayoclinic.org A 12-week, double-blind, randomized, placebo-controlled study demonstrated that patients receiving cevimeline experienced greater objective improvement in lacrimal flow rates, as measured by the Schirmer's test, compared to those receiving a placebo. nih.govresearchgate.net Similarly, a prospective, randomized clinical study in Japan involving 60 patients found that cevimeline produced statistically significant improvements in tear dynamics when compared with the placebo group. nih.gov Another study also reported that treatment with cevimeline led to a statistically significant increase in tear volume. researchgate.net

Table 1: Impact of Cevimeline Hydrochloride on Patient-Reported Outcome Measures in Sjögren's Syndrome

| Assessment Tool | Measured Outcome | Finding | Citation |

| Xerostomia Inventory (XI) | Severity of dry mouth symptoms | Significant Improvement | nih.gov |

| General Oral Health Assessment Index (GOHAI) | Oral health-related quality of life | Significant Improvement | nih.gov |

| Ocular Surface Disease Index (OSDI) | Severity of dry eye symptoms | No Significant Improvement | nih.govresearchgate.net |

| Medical Outcomes Short Form (SF-36) | General health-related quality of life | No Significant Improvement | nih.govresearchgate.net |

Clinical Investigations in Radiation-Associated Xerostomia

Xerostomia is a common and debilitating consequence of radiation therapy for head and neck cancers. nih.gov Clinical studies have investigated cevimeline hydrochloride as a potential treatment to stimulate residual salivary gland function in this patient population. dovepress.com

An open-label, long-term study involving 255 adults who had received radiation for head and neck cancer evaluated the efficacy of cevimeline over 52 weeks. nih.gov The primary efficacy assessment was based on the subjects' global evaluation of oral dryness. nih.gov At the final study visit, 59.2% of subjects showed improvement in dry mouth symptoms. nih.govnih.gov The study reported a significant improvement at each visit in the mean change from the baseline global evaluation score. nih.gov Another systematic review and meta-analysis found that patients using cevimeline were more likely to report an improvement in the sensation of xerostomia compared to placebo. ucl.ac.uk These investigations suggest that cevimeline can be an effective option for managing radiation-induced xerostomia. dovepress.comucl.ac.uk

Table 2: Global Efficacy of Cevimeline in Radiation-Induced Xerostomia (52-Week Study)

| Patient Outcome | Percentage of Patients | Citation |

| Improved Symptoms | 59.2% | nih.govnih.gov |

| No Change in Symptoms | 37.3% | nih.gov |

| Worsening Symptoms | 3.5% | nih.gov |

Exploratory Clinical Studies in Alzheimer's Disease and Related Dementias

The potential role of cevimeline hydrochloride in managing cognitive deficits associated with Alzheimer's disease (AD) and related dementias has been an area of exploratory research. nih.govnih.gov This interest stems from the compound's mechanism as a muscarinic agonist, targeting cholinergic pathways involved in memory and cognition. nih.gov

Early-phase clinical trials in patients with AD have yielded preliminary findings. One study reported that cevimeline resulted in a dose-dependent improvement in the cognitive subscale of the Alzheimer's Disease Assessment Scale (ADAS-Cog). nih.gov Another single-blind, placebo-controlled study in patients diagnosed with probable AD found that higher doses of cevimeline led to a significant favorable effect on the ADAS-Cog and its word recognition subscale. nih.gov Furthermore, research has shown that cevimeline can reduce the levels of amyloid-β (Aβ) peptide in the cerebrospinal fluid of Alzheimer's patients. nih.govnih.gov While these initial findings are notable, cevimeline has not been approved for the treatment of AD, and further clinical studies are needed to confirm these results. nih.govnih.gov

Methodologies for Assessing Cognitive Abilities

In clinical trials evaluating the efficacy of cevimeline hydrochloride in patients with Alzheimer's disease, a primary focus has been the assessment of cognitive function. The methodologies for this assessment have centered on standardized neuropsychological tests designed to quantify various domains of cognition that are affected by the disease.

A key instrument utilized in these studies is the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) . The ADAS-Cog is a well-validated and widely used tool in clinical trials for dementia treatments. It assesses several cognitive domains, including memory, language, praxis, and orientation. The scale consists of a series of tasks administered by a trained professional, and the score is based on the number of errors made, with a higher score indicating greater cognitive impairment.

Early clinical trials with cevimeline hydrochloride, also known as AF102B, employed the ADAS-Cog to measure changes in cognitive performance. In a single-blind, placebo-controlled, parallel-group study, patients diagnosed with probable Alzheimer's disease received escalating doses of cevimeline (20 mg, 40 mg, and 60 mg) administered orally three times a day, with each dose level maintained for two weeks. The primary cognitive outcome was the change from baseline in the ADAS-Cog score.

The findings from this research indicated a dose-dependent improvement in cognitive function. Specifically, the 40 mg and 60 mg doses of cevimeline resulted in a statistically significant favorable effect on the ADAS-Cog total score. Furthermore, a significant improvement was also noted in the word recognition subscale of the ADAS, particularly with the highest dose. These results suggested that cevimeline could positively impact the cognitive deficits associated with Alzheimer's disease.

| Dosage (thrice daily) | Observed Effect on ADAS-Cog | Significance |

|---|---|---|

| 20 mg | Not specified as significant | - |

| 40 mg | Significant favorable effect | p < 0.05 |

| 60 mg | Significant favorable effect | p < 0.05 |

Evaluation of Neuropathological Biomarkers in Cerebrospinal Fluid

In addition to assessing cognitive outcomes, clinical research on cevimeline hydrochloride has extended to the evaluation of its effects on neuropathological biomarkers in the cerebrospinal fluid (CSF). These biomarkers are crucial for understanding the underlying disease processes in Alzheimer's disease and for evaluating the disease-modifying potential of therapeutic agents. The core CSF biomarkers for Alzheimer's disease are amyloid-beta (Aβ) and tau proteins (total tau and phosphorylated tau).

Research conducted by Nitsch and colleagues investigated the impact of cevimeline on CSF levels of total β-amyloid (Aβ) in patients with Alzheimer's disease. The methodology involved measuring the concentration of total Aβ in the CSF before and during treatment with cevimeline. This approach allows for a direct assessment of the drug's influence on amyloid metabolism.

| Biomarker | Observed Change | Significance |

|---|---|---|

| Total β-Amyloid (Aβ) | 22% overall decrease | Statistically Significant |

While cevimeline has been shown to positively influence tau pathology in animal models, there is a lack of published clinical trial data on its effects on CSF tau proteins (total tau and phosphorylated tau) in humans. nih.govnih.gov Therefore, while the impact on Aβ has been documented, the full spectrum of its effects on the key neuropathological biomarkers of Alzheimer's disease in human subjects remains to be fully elucidated.

Pharmacological Metabolism and Drug Interaction Research of Cevimeline Hydrochloride

Hepatic Biotransformation Pathways

The liver is the primary site for the metabolism of cevimeline (B1668456) hydrochloride. The biotransformation process involves several key pathways, predominantly mediated by the cytochrome P450 (CYP) system, which converts the drug into various metabolites that are subsequently eliminated from the body.

Role of Cytochrome P450 (CYP) Isozymes in Metabolism (e.g., CYP2D6, CYP3A4)

Research has identified that the metabolism of cevimeline is principally carried out by two main cytochrome P450 isozymes: CYP2D6 and CYP3A4 (also referred to as CYP3A3/4). drugbank.comnih.govnih.govnih.govclinpgx.org These enzymes are responsible for the oxidative metabolism of the drug.

Following oral administration, cevimeline is converted into several metabolites. The major metabolic pathways include S-oxidation and N-oxidation, followed by conjugation reactions. nih.govnih.gov After a single dose, a significant portion of the drug is recovered in the urine as metabolites within 24 hours. nih.govnih.gov The primary metabolites identified are cis-sulfoxide, trans-sulfoxide, a glucuronic acid conjugate of cevimeline, and an N-oxide form of cevimeline. nih.govnih.govfda.gov Approximately 8% of the trans-sulfoxide metabolite undergoes further conversion to its corresponding glucuronic acid conjugate before elimination. nih.govnih.gov Studies have quantified the distribution of these metabolites, providing insight into the primary routes of elimination. nih.govfda.gov

| Metabolite | Percentage of Dose Recovered nih.govnih.govfda.gov |

|---|---|

| Cis- and Trans-sulfoxide | 44.5% |

| Glucuronic acid conjugate | 22.3% |

| N-oxide of cevimeline | 4% |

| Unchanged Cevimeline | 16.0% |

Investigation of Isozyme Inhibition Profiles

In vitro studies have been conducted to determine the potential of cevimeline to inhibit various cytochrome P450 isozymes. These investigations are crucial for predicting the likelihood of cevimeline affecting the metabolism of other co-administered drugs. The results from these studies indicate that cevimeline does not inhibit the major CYP450 isozymes involved in drug metabolism. nih.govnih.govmedscape.com This suggests a low potential for cevimeline to cause clinically significant drug-drug interactions by inhibiting the metabolic pathways of other medications. nih.gov

| CYP Isozyme nih.govnih.govmedscape.comnih.gov |

|---|

| CYP1A2 |

| CYP2A6 |

| CYP2C9 |

| CYP2C19 |

| CYP2D6 |

| CYP2E1 |

| CYP3A4 |

Evaluation of Potential Drug-Drug Interactions

The potential for drug-drug interactions with cevimeline hydrochloride primarily stems from its metabolic pathway and its pharmacodynamic effects.

Mechanistic Studies of Co-administered Pharmaceutical Agents

The primary mechanism for pharmacokinetic drug interactions with cevimeline involves the inhibition of its metabolic enzymes, CYP2D6 and CYP3A4. nih.govclinpgx.orgrxlist.com Pharmaceutical agents that are known inhibitors of these isozymes can impede the metabolism of cevimeline, leading to increased plasma concentrations of the drug. nih.govnih.gov Consequently, caution is advised when co-administering cevimeline with potent inhibitors of CYP2D6 or CYP3A4. nih.govrxlist.com Individuals who are known to have deficient CYP2D6 activity (poor metabolizers) may be at a higher risk for adverse events. nih.govclinpgx.orgnih.gov

Pharmacodynamic interactions can also occur. Co-administration of cevimeline with other drugs that have parasympathomimetic effects can result in additive pharmacological effects. nih.govrxlist.com Conversely, cevimeline may interfere with the therapeutic effects of antimuscarinic drugs due to their opposing mechanisms of action. nih.govnih.govrxlist.com Another area of caution is the concurrent use with beta-adrenergic antagonists, due to the potential for cardiac conduction disturbances. nih.govnih.govrxlist.com

| Interaction Mechanism | Description | Examples of Interacting Agents |

|---|---|---|

| Enzyme Inhibition (Pharmacokinetic) | Inhibitors of CYP2D6 and CYP3A4 decrease the metabolism of cevimeline, potentially increasing its concentration and effects. nih.govclinpgx.orgnih.gov | CYP2D6 inhibitors (e.g., quinidine), CYP3A4 inhibitors (e.g., ketoconazole, clarithromycin). medscape.commedscape.com |

| Additive Effects (Pharmacodynamic) | Concurrent use with other parasympathomimetic agents can lead to an amplified cholinergic response. nih.govrxlist.com | Other cholinergic agonists. |

| Antagonistic Effects (Pharmacodynamic) | Cevimeline may counteract the effects of drugs with antimuscarinic properties. nih.govrxlist.com | Antimuscarinic drugs (e.g., atropine). |

| Cardiac Conduction (Pharmacodynamic) | Potential for altered cardiac conduction when used with drugs that affect heart rate and rhythm. nih.govrxlist.com | Beta-adrenergic antagonists. |

Impact of Herbal Supplementation on Metabolic Pathways

The interaction between herbal supplements and conventional drugs is a growing area of research. For cevimeline, there has been at least one documented case report of a suspected interaction with an herbal supplement containing Bacopa monnieri. nih.gov The patient, who was managed on cevimeline for Sjögren's syndrome, presented with symptoms of suspected cholinergic toxicity after taking the supplement. nih.gov

Bacopa monnieri has been shown in in vitro studies to alter the activity of cytochrome P450 enzymes. nih.gov The hypothesis in the reported case is that the herbal supplement inhibited the CYP-mediated metabolism of cevimeline, leading to elevated drug levels and subsequent toxicity. nih.gov This case highlights the importance of considering patient use of herbal supplements to anticipate and prevent potential drug-herb interactions. nih.gov

Safety Profile and Adverse Event Mechanistic Research

Characterization of Cholinergic-Related Adverse Events

The adverse events associated with cevimeline (B1668456) hydrochloride are predominantly a result of its parasympathomimetic effects. mdpi.com These reactions are typically an exaggeration of its intended pharmacological action. drugs.com The most frequently reported cholinergic-related adverse events include excessive sweating, nausea, rhinitis, and diarrhea. patsnap.com Other common side effects encompass headache, visual disturbances, lacrimation, gastrointestinal spasms, vomiting, and respiratory distress. mdpi.com

In clinical trials involving patients with Sjögren's syndrome, the incidence of these adverse events was notably higher in the cevimeline treatment groups compared to placebo. drugs.com For instance, excessive sweating was observed in 18.7% of patients receiving 30 mg of cevimeline three times daily, compared to just 2.4% in the placebo group. drugs.com Similarly, nausea was reported by 13.8% of cevimeline-treated patients, while rhinitis and diarrhea were noted in 11.2% and 10.3% of patients, respectively. mdpi.com

Correlating Muscarinic Receptor Distribution with Off-Target Effects

The off-target effects of cevimeline hydrochloride are intrinsically linked to the distribution of muscarinic receptors in various tissues. patsnap.com Cevimeline primarily acts as an agonist at the M1 and M3 muscarinic acetylcholine (B1216132) receptors. nih.govdrugbank.com While the M3 receptors in salivary and lacrimal glands are the intended targets for treating Sjögren's syndrome, the activation of these and other muscarinic receptors elsewhere in the body leads to adverse effects. patsnap.comdrugbank.com

The M3 receptors are also found on smooth muscles and in many glands, and their stimulation can lead to smooth muscle contraction and increased glandular secretions throughout the body. drugbank.com This explains the common side effects of increased sweating, nausea, and diarrhea, as muscarinic receptors are widespread in the gastrointestinal tract and sweat glands. patsnap.com The activation of M1 receptors, which are also common in secretory glands, further contributes to these effects. drugbank.com

Incidence and Management Strategies for Study Discontinuation Due to Adverse Events

In placebo-controlled studies of Sjögren's syndrome in the U.S., 14.6% of patients discontinued treatment with cevimeline due to adverse events. nih.gov In a long-term safety study of cevimeline for post-irradiation xerostomia, 17.6% of subjects discontinued the medication because of an adverse event. nih.gov The most frequent adverse event leading to discontinuation is often severe sweating. clinexprheumatol.orgresearchgate.net

Management of adverse events is crucial to prevent study discontinuation. In cases of acute overdosage, which is characterized by an exaggeration of parasympathomimetic effects, general supportive measures are recommended. fda.govfda.gov If medically necessary, atropine, an anticholinergic agent, can be used as an antidote. fda.govfda.gov For severe cardiovascular depression or bronchoconstriction, epinephrine may also be administered. fda.govfda.gov

Mechanistic Basis of Organ-Specific Effects (e.g., Gastrointestinal, Cardiovascular, Ocular)

The organ-specific effects of cevimeline hydrochloride are a direct consequence of its action on muscarinic receptors in different systems.

Gastrointestinal Effects: The stimulation of muscarinic receptors in the gastrointestinal tract increases the tone of smooth muscle, leading to effects such as gastrointestinal spasms, nausea, vomiting, and diarrhea. drugs.comrxlist.com

Cardiovascular Effects: Cevimeline can potentially alter cardiac conduction and heart rate. nih.gov This is a concern for patients with significant cardiovascular disease, as they may not be able to compensate for these changes. nih.gov Adverse cardiovascular effects can include atrioventricular block, tachycardia, bradycardia, hypotension, and hypertension. drugs.com

Ocular Effects: Ophthalmic formulations of muscarinic agonists have been reported to cause visual blurring, which may result in decreased visual acuity, particularly at night and in patients with central lens changes. drugs.comfda.gov They can also impair depth perception. drugs.com These effects are due to the stimulation of muscarinic receptors in the eye.

Pharmacogenomics and Inter Individual Variability in Cevimeline Hydrochloride Response

Genetic Polymorphisms Influencing Cytochrome P450 Enzyme Activity

Cevimeline (B1668456) is primarily metabolized in the liver by two key cytochrome P450 enzymes: CYP2D6 and CYP3A4. clinpgx.orgnih.govnih.gov Genetic polymorphisms, which are variations in the DNA sequence of the genes encoding these enzymes, can lead to altered enzyme activity. This results in different "metabolizer phenotypes" within the population.

The CYP2D6 gene is highly polymorphic, with numerous identified alleles that can result in four main phenotypes gene2rx.comnih.gov:

Ultrarapid Metabolizers (UMs): Individuals who carry multiple copies of functional CYP2D6 alleles, leading to significantly increased enzyme activity.

Normal Metabolizers (NMs): Also referred to as extensive metabolizers, these individuals have two functional copies of the CYP2D6 gene.

Intermediate Metabolizers (IMs): Individuals with one reduced-function and one non-functional allele, or two partially active alleles, resulting in decreased enzyme activity.

Poor Metabolizers (PMs): These individuals have two non-functional copies of the CYP2D6 gene, leading to a significant reduction or complete lack of enzyme activity.

While CYP3A4 is also involved in the metabolism of cevimeline, the influence of its genetic polymorphisms on the drug's response is also a factor. clinpgx.orgnih.gov Medications that inhibit CYP2D6 and CYP3A4 can interfere with the metabolism of cevimeline. patsnap.com

The following table summarizes the key cytochrome P450 enzymes involved in cevimeline metabolism and the implications of their genetic variations.

| Enzyme | Role in Cevimeline Metabolism | Common Polymorphisms | Impact on Enzyme Activity |

| CYP2D6 | Primary metabolic pathway. gene2rx.com | CYP2D63, CYP2D64, CYP2D6*5 (non-functional alleles); gene duplications (increased function). drugbank.com | Leads to ultrarapid, normal, intermediate, and poor metabolizer phenotypes. gene2rx.com |

| CYP3A4 | Secondary metabolic pathway. clinpgx.orgnih.gov | Variations in the CYP3A4 gene. | Can influence the rate of cevimeline metabolism, especially when CYP2D6 activity is compromised. |

Impact of Genetic Variation on Therapeutic Efficacy and Adverse Event Susceptibility

The genetic variations in CYP2D6 directly impact the plasma concentrations of cevimeline, which in turn influences both its therapeutic effects and the likelihood of experiencing adverse reactions. gene2rx.com

Therapeutic Efficacy: The intended therapeutic effect of cevimeline is to stimulate saliva production in patients with dry mouth, particularly those with Sjögren's syndrome. gene2rx.com The efficacy of a standard dose of cevimeline can be significantly affected by an individual's CYP2D6 metabolizer status.

Ultrarapid Metabolizers: These individuals may metabolize cevimeline so rapidly that therapeutic plasma concentrations are not achieved or maintained. gene2rx.com This can result in reduced efficacy and a lack of symptom relief. gene2rx.com

Normal Metabolizers: Standard doses of cevimeline are generally effective in this group, leading to adequate symptom control. gene2rx.com

Intermediate and Poor Metabolizers: In these individuals, the slower metabolism of cevimeline can lead to higher and more sustained plasma concentrations of the drug, which may enhance its therapeutic effects.

Adverse Event Susceptibility: The risk of adverse events with cevimeline is closely linked to its plasma concentration. Higher concentrations increase the likelihood of cholinergic side effects. gene2rx.com

Ultrarapid Metabolizers: Due to lower plasma levels, these individuals may experience fewer and milder cholinergic side effects. gene2rx.com

Normal Metabolizers: May experience typical cholinergic adverse events such as sweating and nausea, which are usually mild to moderate. gene2rx.com

Intermediate Metabolizers: Have a slightly increased exposure to the drug compared to normal metabolizers, which may lead to mild to moderate cholinergic symptoms. gene2rx.com

Poor Metabolizers: The significantly reduced clearance of cevimeline in this group leads to higher plasma concentrations, increasing the risk of more frequent and severe adverse reactions. gene2rx.comdrugbank.comfda.gov The FDA label for cevimeline recommends caution when prescribing it to individuals known or suspected to be CYP2D6 poor metabolizers due to this increased risk. clinpgx.org

The following table outlines the expected clinical outcomes based on CYP2D6 phenotype.

| CYP2D6 Phenotype | Effect on Cevimeline Plasma Levels | Expected Therapeutic Efficacy | Susceptibility to Adverse Events |

| Ultrarapid Metabolizer | Decreased plasma levels due to rapid clearance. gene2rx.com | Potential for reduced efficacy and inadequate symptom relief. gene2rx.com | Fewer and milder cholinergic effects. gene2rx.com |

| Normal Metabolizer | Expected therapeutic levels with standard dosing. gene2rx.com | Adequate symptom control. gene2rx.com | Typical cholinergic events (e.g., sweating, nausea), usually mild to moderate. gene2rx.com |

| Intermediate Metabolizer | Slightly increased exposure compared to normal metabolizers. gene2rx.com | Generally adequate control, with a possibility of a slightly increased effect. gene2rx.com | Possible mild to moderate cholinergic symptoms. gene2rx.com |

| Poor Metabolizer | Increased plasma levels due to slow clearance. gene2rx.com | Potentially enhanced therapeutic effect. | Higher risk of excessive cholinergic activity, leading to more frequent and severe side effects like sweating, diarrhea, and abdominal cramps. gene2rx.com |

Translational Research and Biomarker Discovery in Cevimeline Hydrochloride Studies

Bridging Preclinical Efficacy to Clinical Outcomes

The journey of cevimeline (B1668456) hydrochloride from a laboratory compound to a clinically effective medication for xerostomia in Sjögren's syndrome is a clear example of successful translational research. Preclinical studies were foundational in establishing the mechanism of action and the initial efficacy profile of cevimeline.

Cevimeline is a cholinergic agonist that selectively binds to muscarinic receptors. nih.gov Preclinical research determined its high affinity for M1 and M3 muscarinic receptors, which are prevalent in exocrine glands like the salivary and lacrimal glands. nih.gov This selective binding is the basis for its therapeutic effect of increasing saliva and tear production. nih.gov

In preclinical animal models, cevimeline demonstrated a prolonged sialogogic effect. For instance, in dogs, the salivation-eliciting activity of cevimeline lasted nearly twice as long as that of pilocarpine, another muscarinic agonist. nih.gov Furthermore, in murine models of Sjögren's syndrome and in rats with radiation-induced xerostomia, cevimeline was shown to dose-dependently increase salivation. nih.gov

These promising preclinical findings directly translated into positive clinical outcomes in human trials. Multiple randomized, double-blind, placebo-controlled studies have demonstrated that cevimeline hydrochloride significantly improves symptoms of dry mouth in patients with Sjögren's syndrome. nih.govnih.gov Patients treated with cevimeline have shown significant improvements in salivary flow and subjective symptoms of dry mouth compared to those receiving a placebo. nih.gov The sustained effects observed in preclinical models were also reflected in long-term clinical studies, where increased salivary flow was maintained with continued cevimeline therapy.

| Preclinical Model | Key Finding | Clinical Correlation |

|---|---|---|

| In vitro receptor binding assays | High affinity for M1 and M3 muscarinic receptors | Targeted action on salivary and lacrimal glands |

| Canine models | Prolonged sialogogic effect compared to pilocarpine | Sustained relief from xerostomia symptoms in patients |

| Murine models of Sjögren's syndrome | Dose-dependent increase in salivation | Clinically significant improvement in salivary flow in patients |

| Rat models of radiation-induced xerostomia | Increased salivary secretion | Efficacy in treating dry mouth from various causes |

Identification and Validation of Objective Biomarkers for Therapeutic Response

A crucial aspect of translational research is the identification of objective biomarkers to monitor the therapeutic response to a drug. For cevimeline hydrochloride, research has focused on changes in the composition of saliva as a non-invasive source of potential biomarkers.

A study investigating the effects of cevimeline on salivary components in patients with Sjögren's syndrome found significant changes in several key proteins after a single dose of cevimeline. nih.gov In both patients with Sjögren's syndrome and healthy individuals, the salivary flow rate and the concentration of alpha-amylase were significantly increased after cevimeline administration. nih.gov

Furthermore, the secretion rates of digestive and defense factors in saliva were also augmented. nih.gov Specifically, the secretion rates of alpha-amylase and immunoglobulin A (IgA) showed significant increases in both patient and control groups. nih.gov The secretion rate of lysozyme (B549824) increased significantly in the control group, while the secretion rate of squamous cell carcinoma (SCC) antigen increased significantly only in the Sjögren's syndrome group. nih.gov These findings suggest that cevimeline not only increases the volume of saliva but also enhances its protective functions. nih.gov

These salivary components represent potential objective biomarkers for the therapeutic response to cevimeline. Monitoring their levels could provide a more detailed understanding of the drug's efficacy beyond subjective symptom relief and simple salivary flow measurements. However, further validation in larger, long-term studies is necessary to establish their role in routine clinical practice.

| Salivary Component | Change after Cevimeline Administration in Sjögren's Syndrome Patients | Potential Clinical Significance |

|---|---|---|

| Salivary Flow Rate | Significantly Increased | Objective measure of improved salivary gland function |

| Alpha-Amylase Concentration | Significantly Increased | Indication of enhanced digestive enzyme secretion |

| Immunoglobulin A (IgA) Secretion Rate | Significantly Increased | Marker of improved mucosal immune defense |

| Squamous Cell Carcinoma (SCC) Antigen Secretion Rate | Significantly Increased | Potential marker of cellular response in Sjögren's syndrome |

| Lysozyme Concentration | No Significant Change | - |

Development of Predictive Markers for Patient Stratification

To optimize the therapeutic use of cevimeline hydrochloride, it is essential to identify patients who are most likely to respond to the treatment. This process, known as patient stratification, relies on the development of predictive markers. Research in this area has explored various clinical and immunological factors that may influence the efficacy of cevimeline in patients with Sjögren's syndrome.

A key study examined the contributions of several factors to the post-treatment whole stimulated sialometry (WSS) in patients with primary Sjögren's syndrome treated with cevimeline. researcher.life The findings indicated that the degree of salivary gland destruction is a significant predictor of treatment outcome. researcher.life

Patients with normal sialography findings and negative minor salivary gland biopsy results had significantly higher increases in WSS compared to those with positive findings. researcher.life Multiple regression analysis confirmed that both sialography and minor salivary gland biopsy findings were significantly associated with post-treatment WSS. researcher.life

In addition to histological and imaging findings, the presence of certain autoantibodies may also predict treatment response. The same study found that the absence of anti-La/SS-B antibodies was associated with a significantly higher increment rate of WSS. researcher.life These findings suggest that patients with less severe glandular damage and a specific serological profile are more likely to benefit from cevimeline therapy. sjogrenssyndromenews.com These diagnostic approaches could provide valuable prognostic information for clinicians when considering cevimeline for their patients with Sjögren's syndrome. researcher.life

| Predictive Marker | Favorable Finding for Cevimeline Efficacy | Statistical Significance (p-value) |

|---|---|---|

| Sialography | Normal Findings | p=0.042 |

| Minor Salivary Gland Biopsy | Negative Findings | p=0.002 |

| Anti-La/SS-B Antibodies | Absence of Antibodies | p=0.018 |

Future Directions and Research Challenges in Cevimeline Hydrochloride Studies

Addressing Gaps in Clinical Evidence for Emerging Therapeutic Applications

While cevimeline (B1668456) hydrochloride is well-established for Sjögren's syndrome, its application in other conditions remains an area of active investigation, characterized by promising preliminary data and significant gaps in clinical evidence. A primary challenge is the need for large-scale, randomized controlled trials to validate findings from smaller, often observational, studies.

One emerging application is in the treatment of non-Sjögren's sicca, or dry mouth and eyes stemming from other causes such as radiation therapy for head and neck cancers. Although some studies have shown benefits, more robust data is needed to establish definitive efficacy and long-term safety in this patient population. nih.gov

Another potential therapeutic area is gastroparesis, a disorder characterized by delayed gastric emptying. The pro-kinetic action of muscarinic agonists on gastrointestinal smooth muscle suggests a theoretical benefit. Case reports have indicated that cevimeline can improve symptoms in patients with non-ulcer dyspepsia by increasing gastric motility. researchgate.net However, the lack of controlled clinical trials means its efficacy for gastroparesis and other gastrointestinal motility disorders is not yet confirmed. researchgate.netresearchgate.net

The table below summarizes key areas of emerging applications and the corresponding gaps in the clinical evidence that future research must address.

| Emerging Therapeutic Application | Current Evidence | Gaps in Clinical Evidence |

| Non-Sjögren's Xerostomia | Small studies and open-label trials suggest efficacy in improving salivary flow post-radiation. | Lack of large, long-term, placebo-controlled trials to confirm efficacy and safety. |

| Gastroparesis/Non-Ulcer Dyspepsia | Case reports show symptomatic improvement and increased gastric motility. researchgate.net | Absence of randomized controlled trials to establish efficacy, optimal patient populations, and long-term outcomes. researchgate.net |

| Cognitive Deficits (e.g., Alzheimer's) | Preclinical data and early human studies suggest potential to reduce amyloid-β and improve cognitive function. mdpi.comnih.gov | Lack of large-scale clinical trials to confirm cognitive benefits and establish a clear risk-benefit profile. |

Future research must focus on well-designed clinical trials to bridge these evidence gaps, which will be crucial for expanding the therapeutic indications of cevimeline hydrochloride.

Strategies for Mitigating Adverse Effects Through Precision Pharmacology

A significant hurdle in the broader application of cevimeline hydrochloride is its profile of adverse effects, which are largely mechanism-based and stem from its cholinergic agonist activity. nih.gov These commonly include sweating, nausea, and rhinitis. nih.gov Precision pharmacology offers a promising avenue to mitigate these effects and improve patient tolerance.

A key strategy involves pharmacogenomics. Cevimeline is primarily metabolized in the liver by the cytochrome P450 enzymes CYP2D6 and CYP3A4. europa.eunih.gov Genetic polymorphisms in these enzymes are common and can lead to significant inter-individual variability in drug metabolism and, consequently, drug exposure and side effects. nih.gov Future research should focus on identifying specific genetic variants that predict patient response and susceptibility to adverse events. This could lead to genotype-guided therapy, allowing for personalized regimens that maximize efficacy while minimizing side effects.

Another approach is the development of novel drug delivery systems. Extended-release formulations of cevimeline have been explored to maintain more constant plasma concentrations, potentially reducing the peak-dose effects that often trigger adverse reactions. nih.gov Research into press-coated tablets has shown the potential for a slower, more linear release of the drug, which could translate to a more favorable side-effect profile in clinical practice. nih.gov

| Strategy | Mechanism | Potential Impact on Cevimeline Therapy |

| Pharmacogenomic Testing | Identifying patient-specific polymorphisms in CYP2D6 and CYP3A4 genes. europa.eunih.govnih.gov | Enables personalized dosing to avoid over- or under-exposure, thereby reducing the incidence of adverse effects. |

| Novel Drug Delivery Systems | Developing extended-release or targeted-release formulations (e.g., press-coated tablets). nih.gov | Maintains steady-state plasma levels, avoiding concentration peaks that can lead to acute side effects. |

| Co-administration with Peripherally-acting Antagonists | Combining cevimeline with a muscarinic antagonist that does not cross the blood-brain barrier. | Could block unwanted peripheral effects (e.g., sweating, gastrointestinal issues) while preserving central nervous system benefits. |

By integrating these precision pharmacology strategies, the therapeutic window of cevimeline hydrochloride could be widened, making it a more viable option for a broader range of patients and conditions.

Development of Novel Muscarinic Receptor Subtype-Selective Ligands

The therapeutic actions of cevimeline are primarily mediated through its agonist activity at M1 and M3 muscarinic acetylcholine (B1216132) receptors (mAChRs), while its side effects can be attributed to the non-selective activation of other muscarinic receptor subtypes. nih.gov A major challenge and a significant area of future research is the development of ligands with greater subtype selectivity.

The high degree of structural similarity in the orthosteric binding site—the site where acetylcholine and cevimeline bind—across all five muscarinic receptor subtypes makes the design of selective orthosteric agonists exceptionally challenging. mdpi.com This has led to a paradigm shift in drug discovery towards targeting allosteric sites. These are topographically distinct sites on the receptor where the binding of a ligand, known as an allosteric modulator, can alter the receptor's response to the primary agonist. mdpi.comfrontiersin.org Because allosteric sites are less conserved across subtypes, they present a more viable target for developing selective drugs. nih.gov

Positive allosteric modulators (PAMs) are of particular interest as they enhance the effect of the endogenous neurotransmitter, acetylcholine, potentially offering a more physiological and nuanced modulation of receptor activity with a lower risk of side effects compared to direct agonists. nih.gov

| Ligand Type | Target Receptor | Potential Therapeutic Application | Development Status/Challenge |

| M1-selective Agonists/PAMs | M1 Receptor | Alzheimer's Disease, Schizophrenia (Cognitive Symptoms) nih.govmdpi.comnih.gov | Several compounds have entered clinical trials, but achieving functional selectivity with minimal side effects remains a hurdle. nih.govmdpi.com |

| M3-selective Agonists | M3 Receptor | Sjögren's Syndrome, Xerostomia nih.gov | High potential to reduce M2-mediated cardiac side effects, but development is challenged by orthosteric site conservation. mdpi.com |

| M4-selective PAMs | M4 Receptor | Schizophrenia, Parkinson's Disease frontiersin.orgyoutube.com | Promising preclinical and early clinical data for psychosis, with a focus on allosteric modulation to ensure selectivity. frontiersin.orgyoutube.com |

The development of these novel ligands, particularly allosteric modulators, represents a critical step towards creating more effective and better-tolerated cholinergic therapies. Success in this area could revolutionize the treatment of not only conditions like Sjögren's syndrome but also complex neurological and psychiatric disorders.

Exploration of Cevimeline Hydrochloride's Role in Complex Pathophysiological Conditions

The involvement of the cholinergic system in a wide array of physiological processes suggests that cevimeline hydrochloride may have therapeutic potential beyond its current indications. Research is beginning to explore its role in complex multifactorial diseases, particularly those involving the central nervous system.

Alzheimer's Disease (AD): The cholinergic hypothesis of AD posits that cognitive decline is partly due to a deficiency in acetylcholine. nih.gov Preclinical studies have shown that cevimeline can improve performance in animal models of cognitive impairment. mdpi.com Furthermore, early clinical research indicated that cevimeline could reduce the levels of amyloid-β peptide in the cerebrospinal fluid of AD patients, suggesting a potential disease-modifying effect. mdpi.comnih.gov However, large-scale clinical trials confirming a significant cognitive benefit in humans are lacking. mdpi.com

Schizophrenia: Cognitive impairment is a core feature of schizophrenia, and dysfunction in the cholinergic system, particularly involving M1 and M4 receptors, is thought to play a role. pnas.org While not a primary treatment, cevimeline has been investigated for its potential to ameliorate cognitive deficits. Additionally, some atypical antipsychotics, like olanzapine (B1677200), have antagonistic effects at muscarinic receptors that contribute to metabolic side effects. Studies in animal models have shown that co-administration of cevimeline, an M3 agonist, can reverse olanzapine-induced weight gain and metabolic disturbances, suggesting a role as an adjunctive therapy. frontiersin.org

Gastroparesis: As a muscarinic agonist, cevimeline stimulates smooth muscle contraction in the gastrointestinal tract. nih.govnih.gov This mechanism provides a strong rationale for its use in gastroparesis, a condition of delayed gastric emptying. researchgate.net While formal clinical trials are needed, case studies have demonstrated symptomatic improvement in patients with related dyspeptic disorders, pointing to a potential off-label application that warrants further, more rigorous investigation. researchgate.net

| Condition | Pathophysiological Rationale for Cevimeline | Key Research Findings | Future Research Direction |

| Alzheimer's Disease | Addresses cholinergic deficit; potential to modulate amyloid-β processing. nih.govnih.gov | Animal models show improved cognition; early human data shows reduced CSF amyloid-β. mdpi.comnih.gov | Large, well-controlled clinical trials to assess impact on cognitive and functional outcomes. |

| Schizophrenia | Potential to improve cognitive symptoms via M1 agonism; mitigates metabolic side effects of antipsychotics via M3 agonism. frontiersin.orgpnas.org | Animal studies show reversal of olanzapine-induced metabolic changes. frontiersin.org | Clinical trials investigating cevimeline as an adjunct therapy to improve both cognitive and metabolic profiles. |

| Gastroparesis | M3 receptor agonism promotes gastric smooth muscle contraction and motility. nih.govresearchgate.net | Case reports suggest improved gastric motility and symptom relief in non-ulcer dyspepsia. researchgate.net | Randomized controlled trials to confirm efficacy in diabetic, idiopathic, and postsurgical gastroparesis. researchgate.net |

Advancements in Research Methodologies for Cholinergic Agonists

Progress in understanding and developing cholinergic agonists like cevimeline hydrochloride is intrinsically linked to advancements in research methodologies. These new tools are enabling a more sophisticated exploration of the cholinergic system, from molecular interactions to in vivo functional outcomes.

Neuroimaging: Positron Emission Tomography (PET) has emerged as a powerful tool for studying muscarinic receptors in the living human brain. The development of novel PET radioligands, such as [¹⁸F]Fluorobenzyl-Dexetimide and [¹¹C]MK-6884, allows for the non-invasive quantification and mapping of muscarinic receptor density and occupancy. nih.govmdpi.comnih.gov This technology is invaluable for confirming that a drug engages its target in the brain, determining appropriate dosing, and assessing how receptor levels change in disease states.

Computational Modeling and Machine Learning: Computer-aided drug discovery (CADD) has accelerated the identification of novel cholinergic compounds. nih.gov Structure-based methods, such as molecular docking, allow researchers to predict how new ligands will bind to receptor structures. nih.gov More recently, machine learning algorithms are being trained on large datasets of known cholinergic compounds to predict the activity of new molecules, significantly streamlining the initial phases of drug discovery. researchgate.net

Biomarker Development: The identification of reliable biomarkers for cholinergic system function is a critical research challenge. Studies are exploring markers in cerebrospinal fluid (CSF) and plasma, such as the activity and concentration of choline (B1196258) acetyltransferase (ChAT) and acetylcholinesterase (AChE). nih.govfrontiersin.orgcreative-diagnostics.com Establishing a "Cholinergic Index" based on the ratio of these enzymes could provide a quantitative measure of cholinergic health, aid in patient stratification for clinical trials, and serve as a surrogate endpoint to assess treatment response. frontiersin.org

| Methodology | Description | Application in Cholinergic Research |

| PET Imaging | Use of specific radiotracers to visualize and quantify muscarinic receptor distribution and drug occupancy in vivo. nih.govmdpi.comnih.gov | Confirming target engagement of new drugs, dose-finding studies, understanding receptor changes in disease. |

| Computational Drug Design | Utilizing computer simulations, molecular docking, and machine learning to predict the activity of novel compounds. nih.govfrontiersin.orgnih.gov | Accelerating the discovery of subtype-selective muscarinic ligands and optimizing lead compounds. |

| In Vivo Animal Models | Development of transgenic and knockout animal models with specific alterations in the cholinergic system. nih.gov | Investigating the precise role of different muscarinic receptor subtypes in health and disease. |

| Cholinergic Biomarkers | Measuring levels and activity of enzymes like ChAT and AChE in CSF and plasma. nih.govfrontiersin.orgcreative-diagnostics.com | Patient stratification, monitoring disease progression, and assessing therapeutic response to cholinergic drugs. |

These advanced methodologies are essential for overcoming the long-standing challenges in cholinergic drug development and will be instrumental in unlocking the full therapeutic potential of compounds like cevimeline hydrochloride.

Q & A

Q. What experimental models are most suitable for studying the cholinergic agonist activity of cevimeline hydrochloride?

Cevimeline hydrochloride’s muscarinic receptor (mAChR) agonist activity is best studied using in vitro assays (e.g., guinea pig ileum and trachea contraction) and in vivo rodent models (e.g., saliva/tear secretion in rats). Key parameters:

Q. How should researchers validate the chemical identity and purity of cevimeline hydrochloride in experimental batches?

Follow these steps for compound validation:

- Analytical Methods : Use HPLC (>98% purity threshold) and NMR to confirm structural identity .

- Hydration State : Verify hemihydrate formulation via thermogravimetric analysis (TGA) or Karl Fischer titration .

- Reference Standards : Cross-check against CAS 153504-70-2 (hydrochloride hemihydrate) and regulatory identifiers (e.g., UNSPSC 51151538) .

Q. What receptor selectivity profiles must be characterized for cevimeline hydrochloride in preclinical studies?